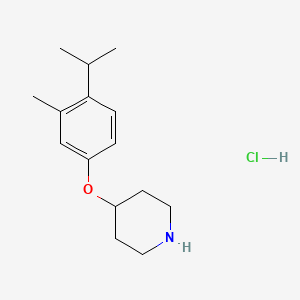

4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen-containing rings and substituted aromatic systems. The compound is registered under Chemical Abstracts Service number 1219982-80-5, providing a unique identifier for this specific molecular entity. The molecular formula C₁₅H₂₄ClNO reflects the presence of fifteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 269.81 grams per mole.

The International Union of Pure and Applied Chemistry name systematically describes the structural components beginning with the piperidine ring as the parent structure, numbered to provide the lowest possible numbering for substituents. The phenoxy group at position 4 of the piperidine ring contains a substituted benzene ring with an isopropyl group at the 4-position and a methyl group at the 3-position relative to the oxygen linkage. The hydrochloride designation indicates the presence of hydrogen chloride as a counterion, forming a salt with the basic nitrogen atom of the piperidine ring. Alternative nomenclature systems may refer to this compound as 4-(3-methyl-4-propan-2-ylphenoxy)piperidine hydrochloride, maintaining equivalent structural description while using different systematic naming conventions.

The structural complexity necessitates careful attention to stereochemical considerations and conformational preferences that influence the compound's three-dimensional organization. The piperidine ring system provides a conformationally flexible six-membered heterocycle, while the substituted phenoxy group introduces additional steric and electronic factors that determine overall molecular geometry. The systematic identification protocol ensures unambiguous communication of structural features across scientific literature and regulatory documentation.

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallographic analysis of piperidine derivatives reveals fundamental principles governing molecular geometry and solid-state organization that apply to understanding this compound structure. The experimental methodology involves mounting crystals suitable for diffraction studies, typically requiring dimensions larger than 0.1 millimeters in all directions with sufficient structural regularity to produce interpretable diffraction patterns. The crystallographic investigation proceeds through systematic data collection involving multiple crystal orientations to capture complete three-dimensional structural information.

Studies of related piperidine-phenoxy systems demonstrate that the piperidine ring consistently adopts chair conformations in crystalline environments, with attached substituents occupying either equatorial or axial positions depending on steric and electronic factors. The phenoxy substituent at position 4 of the piperidine ring exhibits preferential equatorial orientation to minimize steric interactions with adjacent ring positions. Crystallographic analysis of similar diphenyl-substituted piperidine derivatives shows dihedral angles between aromatic rings typically ranging from 52.87 degrees to 60.51 degrees, indicating significant conformational flexibility within the phenoxy substituent system.

The X-ray diffraction patterns provide detailed bond length and angle measurements that characterize the molecular geometry with precision typically exceeding 0.01 angstroms for bond distances. The piperidine ring maintains standard chair conformation parameters with carbon-carbon bonds approximating 1.54 angstroms and carbon-nitrogen bonds near 1.47 angstroms. The phenoxy linkage involves an ether oxygen with characteristic bond angles around 120 degrees, consistent with sp² hybridization at the aromatic carbon and sp³ hybridization at the aliphatic carbon attachment point.

Crystallographic studies reveal that hydrogen atoms attached to the piperidine nitrogen exhibit specific orientational preferences that facilitate optimal hydrogen bonding interactions with the chloride counterion. The three-dimensional electron density maps generated from X-ray diffraction data allow precise determination of atomic positions and provide insights into the electronic distribution throughout the molecular structure.

Conformational Isomerism in Piperidine-Phenoxy Systems

Conformational analysis of piperidine-phenoxy systems reveals complex energy landscapes involving multiple stable conformations accessible through bond rotations and ring inversions. The piperidine ring system exhibits classical chair-boat-twist boat conformational interconversions, with chair conformations typically preferred by approximately 5-7 kilocalories per mole over alternative arrangements. The phenoxy substituent introduces additional conformational complexity through rotation about the carbon-oxygen bond connecting the piperidine and aromatic systems.

Computational studies of 4-phenylpiperidine derivatives demonstrate that phenyl equatorial conformations are generally preferred over axial arrangements, with energy differences ranging from 0.6 to 3.4 kilocalories per mole depending on additional substituents. The isopropyl and methyl substituents on the phenoxy group create steric interactions that influence the preferred conformational states and rotational barriers. Studies of similar substituted piperidine systems indicate that bulky substituents can destabilize certain conformers through steric crowding, with beta-configured methyl groups particularly effective at blocking specific conformational pathways.

The conformational dynamics involve several distinct processes including nitrogen inversion, ring inversion, and phenyl group rotation. Nitrogen inversion allows interconversion between axial and equatorial positions of the phenoxy substituent with typical barriers of 1.5 to 3.2 kilocalories per mole. Ring inversion processes facilitate chair-chair interconversion through boat or twist-boat transition states, generally requiring energy barriers of approximately 4.0 kilocalories per mole. Phenyl group rotation exhibits variable barriers depending on the rotational angle, with barriers near 2 kilocalories per mole for orientations perpendicular to the piperidine ring plane and higher barriers for coplanar arrangements due to steric interactions.

Temperature effects significantly influence conformational populations, with higher temperatures favoring increased populations of higher-energy conformers. The conformational equilibria directly impact physical properties including crystal packing arrangements, solubility characteristics, and intermolecular interaction patterns. Nuclear magnetic resonance spectroscopy provides experimental validation of conformational preferences through coupling constant analysis, with geminal and vicinal coupling patterns reflecting the preferred conformational states in solution.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The formation of hydrochloride salts from piperidine derivatives involves protonation of the basic nitrogen atom followed by association with chloride counterions through hydrogen bonding interactions. The protonated piperidine nitrogen exhibits tetrahedral geometry with bond angles approximating 109.5 degrees, creating an optimal configuration for hydrogen bonding with chloride ions. The hydrogen bonding patterns in piperidine hydrochloride salts typically involve N-H···Cl interactions with distances ranging from 2.7 to 3.1 angstroms, representing moderately strong hydrogen bonds that stabilize the crystal structure.

Crystallographic studies of related piperidine hydrochloride compounds reveal that the chloride ions commonly coordinate with multiple piperidinium cations, creating extended hydrogen bonding networks that contribute to overall crystal stability. The hydrogen bonding geometry exhibits directional preferences with N-H···Cl angles typically ranging from 160 to 180 degrees, indicating nearly linear hydrogen bonding arrangements that maximize electrostatic stabilization. The presence of additional hydrogen bond donors and acceptors within the molecular structure can create secondary hydrogen bonding interactions that further stabilize the crystal lattice.

The phenoxy substituent introduces additional complexity to the hydrogen bonding patterns through potential C-H···O and C-H···Cl interactions involving aromatic and aliphatic hydrogen atoms. These weaker hydrogen bonding interactions, with typical distances of 2.5 to 3.5 angstroms, supplement the primary N-H···Cl hydrogen bonds and contribute to the overall stability of the crystalline arrangement. The isopropyl and methyl substituents on the phenoxy group may participate in C-H···Cl interactions, creating R₂²(14) ring motifs that link adjacent molecular units into dimeric or chain arrangements.

The hydrogen bonding patterns directly influence the crystal packing arrangements and contribute to the thermal stability and solubility characteristics of the hydrochloride salt. The strength and directionality of hydrogen bonding interactions determine the crystal density and mechanical properties, while also affecting the ease of crystal dissolution in polar solvents. Vibrational spectroscopy provides experimental characterization of hydrogen bonding strength through analysis of N-H stretching frequencies, which typically shift to lower wavenumbers upon hydrogen bond formation with chloride counterions.

Properties

IUPAC Name |

4-(3-methyl-4-propan-2-ylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-11(2)15-5-4-14(10-12(15)3)17-13-6-8-16-9-7-13;/h4-5,10-11,13,16H,6-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGNTZIIPSQBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCNCC2)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxy group containing an isopropyl and methyl moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

- Histamine H3 Receptor Antagonism : The compound has shown promising antagonistic effects on the histamine H3 receptor, which is implicated in several neurological disorders, including Parkinson's disease. Studies indicate that it can increase dopamine levels in the striatum and reduce monoamine oxidase B (MAO B) activity significantly .

- Monoamine Oxidase Inhibition : The inhibition of MAO B can lead to increased levels of neurotransmitters, suggesting potential applications in treating neurodegenerative diseases .

Biological Activities

Numerous studies have documented the biological activities of this compound:

- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be relevant for mitigating oxidative stress-related conditions .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects, particularly in models of neurodegeneration .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on Parkinson's Disease Models : In a rat model, administration of the compound at a dose of 3 mg/kg resulted in a significant increase in dopamine content in the cerebral cortex and striatum while decreasing food and water consumption, indicating its potential as a therapeutic agent for Parkinson's disease .

- In Vitro Studies : Various in vitro assays have shown that related piperidine compounds exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that piperidine derivatives exhibit potential anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the piperidine structure can significantly enhance its efficacy against specific cancer types, making it a candidate for further development in anticancer therapies .

2. Neurological Disorders

The compound's interaction with neurotransmitter receptors positions it as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems may help alleviate symptoms associated with these conditions. For instance, studies have demonstrated that piperidine derivatives can act as dual-targeting ligands for histamine receptors, potentially improving cognitive functions in neurodegenerative diseases .

3. Antidiabetic Properties

Recent investigations have highlighted the compound's potential role in managing diabetes by improving insulin sensitivity. This effect is linked to its action on specific receptors involved in glucose metabolism, suggesting that it could be developed into an antidiabetic agent .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of various piperidine derivatives, including 4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride. The findings revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Case Study 2: Neurological Benefits

In another research effort, the compound was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results showed improved memory retention and reduced neuroinflammation, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride and similar piperidine-phenoxy derivatives:

Physicochemical Properties

- Melting Point : While exact data for the main compound are unavailable, analogs like 4-(Diphenylmethoxy)piperidine hydrochloride exhibit melting points of 200–207°C, suggesting similar thermal stability for piperidine hydrochlorides .

- Solubility: Chloro and fluorine substituents (e.g., in and ) may reduce aqueous solubility compared to the main compound’s non-polar substituents.

Environmental and Regulatory Aspects

- Environmental Impact : All compounds lack comprehensive ecotoxicological data, though chloro-substituted derivatives may raise concerns about persistence .

Key Research Findings and Gaps

Structural Activity Relationships (SAR) :

- Substitution at the para position (e.g., isopropyl in the main compound vs. chloro in ) significantly alters steric and electronic properties, impacting receptor affinity.

- Ortho substituents (e.g., in ) may hinder rotational freedom, affecting conformational stability.

Synthetic Challenges :

- Introducing bulky groups (e.g., isopropyl) requires optimized coupling conditions to avoid steric hindrance.

Data Limitations :

- Melting points, solubility, and toxicity data for the main compound are absent in the provided evidence, necessitating further experimental validation.

Preparation Methods

Synthesis of the Key Intermediate: 4-(4-Isopropyl-3-methylphenoxy)pyridine

The initial step involves synthesizing the pyridine derivative, which serves as the precursor for subsequent transformations. The process generally follows an aromatic nucleophilic substitution or isopropylation reaction :

- Reactants : m-Cresol (or a similar phenol derivative) and propylene.

- Catalyst : Acidic or basic catalysts such as sulfuric acid or aluminum chloride.

- Reaction Conditions : Typically conducted at elevated temperatures (around 80–150°C) under controlled pressure to favor isopropylation, producing 4-isopropyl-3-methylphenol with high selectivity and yield.

- Outcome : The phenol derivative is obtained with minimal odor and coloration, suitable for further functionalization.

Formation of the Phenoxy-Pyridine Intermediate

The phenol derivative is then reacted with pyridine derivatives to form the phenoxy linkage:

- Method : Nucleophilic aromatic substitution or Williamson ether synthesis.

- Conditions :

- Use of a base such as potassium carbonate or sodium hydride.

- Solvent options include polar aprotic solvents like DMF, DMSO, or acetonitrile.

- Reaction temperature typically ranges between 80–120°C.

- Result : Formation of 4-(4-isopropyl-3-methylphenoxy)pyridine .

Conversion to the Quaternary Pyridinium Salt

The pyridine derivative is quaternized to facilitate subsequent reduction:

- Reagents : Benzyl halides (e.g., benzyl chloride or substituted benzyl halides).

- Reaction Conditions :

- Temperature: 40–150°C.

- Solvent: Alcohols (methanol, ethanol), aromatic solvents (toluene), or acetonitrile.

- The reaction involves nucleophilic attack of the pyridine nitrogen on the benzyl halide, forming a pyridinium salt .

- Notes : The choice of halide influences solubility and reactivity.

Reductive Hydrogenation to the Piperidine Ring

The pyridinium salt undergoes reduction to form the piperidine ring:

- Reagents :

- Metal hydrides such as sodium borohydride or lithium aluminum hydride.

- Catalytic hydrogenation using metals like palladium on carbon or nickel under hydrogen atmosphere.

- Conditions :

- Temperature: 0–40°C.

- Solvent: Ethers (THF, methyl tert-butyl ether).

- Excess reagent (up to 5 equivalents) ensures complete reduction.

- Outcome : Formation of N-benzyl-1,2,3,6-tetrahydropyridine derivative.

Formation of the Hydrochloride Salt

The tetrahydropyridine intermediate is then converted into the hydrochloride salt:

- Reagents : Hydrochloric acid (gas or aqueous solution).

- Conditions :

- Reaction conducted at room temperature or slightly elevated temperatures.

- The process stabilizes the compound as its hydrochloride salt, improving solubility and handling.

- Note : This step enhances the compound’s stability and facilitates purification.

Final Conversion to the Target Compound

The hydrochloride salt undergoes a final reaction with a base (e.g., sodium hydroxide):

- Reaction :

- Deprotonation yields the free base, 4-(4-isopropyl-3-methylphenoxy)piperidine .

- The free base can then be re-protonated or directly used as the final product depending on application.

Data Table: Summary of Key Reaction Conditions

| Step | Reaction Type | Reagents | Solvents | Temperature | Key Notes |

|---|---|---|---|---|---|

| 1 | Isopropylation of phenol | Propylene, acid catalyst | Alcohols, aromatic solvents | 80–150°C | Selective formation of 4-isopropyl-3-methylphenol |

| 2 | Ether formation | Phenol derivative, pyridine | DMF, DMSO | 80–120°C | Williamson ether synthesis |

| 3 | Quaternization | Benzyl halide | Alcohols, acetonitrile | 40–150°C | Formation of pyridinium salt |

| 4 | Reduction | NaBH4, H2/Pd | Ethers | 0–40°C | Formation of piperidine ring |

| 5 | Salt formation | HCl | Water | Room temp | Stabilization as hydrochloride salt |

Research Findings and Optimization Notes

- Yield Optimization : Controlling reaction temperature and stoichiometry of reagents enhances yield and purity.

- Purification : Crystallization and chromatography are employed post-reaction to purify intermediates.

- Safety : Handling of halogenated reagents and reducing agents requires appropriate safety measures.

Q & A

Q. What are the standard synthetic routes for 4-(4-isopropyl-3-methylphenoxy)piperidine hydrochloride, and how is structural confirmation performed?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-isopropyl-3-methylphenol and a piperidine derivative (e.g., 4-chloropiperidine) under alkaline conditions (e.g., using triethylamine in dichloromethane) . Purification is achieved via recrystallization or chromatography. Structural confirmation requires 1H/13C NMR to verify aromatic and piperidine proton environments, HPLC (>98% purity), and mass spectrometry (e.g., ESI-MS) to validate molecular weight .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

- Methodological Answer : The compound is stable in anhydrous dichloromethane or dimethylformamide (DMF) under inert atmospheres (N2/Ar). Avoid protic solvents (e.g., water, methanol) due to potential hydrolysis of the phenoxy-piperidine bond. Storage at -20°C in amber vials minimizes degradation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like sulfonamide derivatives?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters:

Q. What strategies reconcile contradictory bioactivity data across studies (e.g., receptor affinity vs. cytotoxicity)?

- Methodological Answer : Perform meta-analysis with standardized protocols:

- Assay Uniformity : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.

- Dose-Response Curves : Compare EC50/IC50 values across ≥3 independent replicates .

- Computational Docking : Validate binding modes to receptors (e.g., opioid or nicotinic acetylcholine receptors) using molecular dynamics simulations .

Q. How can impurities from synthetic intermediates be quantified and controlled?

- Methodological Answer : Employ LC-MS/MS for trace analysis (<0.1% detection limit). Key impurities include:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Unreacted phenol | Incomplete substitution | Extended reaction time (24h) |

| Piperidine dimer | Alkaline overactivation | Reduce base stoichiometry |

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Use density functional theory (DFT) to model transition states (e.g., Gaussian09). Parameters:

- Solvent effects (PCM model for DMF).

- Activation energy barriers for phenoxide-piperidine coupling .

Safety and Compliance

Q. What safety protocols are critical for handling this hydrochloride salt in academic labs?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How should researchers address limited ecotoxicological data for this compound?

- Methodological Answer : Perform acute toxicity assays using Daphnia magna (OECD 202) and Aliivibrio fischeri (ISO 11348-3) to estimate EC50 values. Report results to regulatory databases (e.g., ECHA) .

Reproducibility and Innovation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.